Amino-PEG2-t-Boc-hydrazide
CAS No.: 2100306-60-1
Cat. No.: VC0518576
Molecular Formula: C12H25N3O5
Molecular Weight: 291.35
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2100306-60-1 |
---|---|
Molecular Formula | C12H25N3O5 |
Molecular Weight | 291.35 |
IUPAC Name | tert-butyl N-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]carbamate |
Standard InChI | InChI=1S/C12H25N3O5/c1-12(2,3)20-11(17)15-14-10(16)4-6-18-8-9-19-7-5-13/h4-9,13H2,1-3H3,(H,14,16)(H,15,17) |
Standard InChI Key | UDVYFYDWDLXHPA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Structure
Amino-PEG2-t-Boc-hydrazide contains a polyethylene glycol backbone with two ethylene oxide units (thus the "PEG2" designation), an amino group, and a t-Boc protected hydrazide group. The molecular formula of this compound is C₁₂H₂₅N₃O₅, with a molecular weight of 291.34 g/mol . The structure features:
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A primary amine (-NH₂) on one terminus
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Two ethylene glycol units (-CH₂-CH₂-O-)₂ forming the PEG backbone
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A t-Boc protected hydrazide group on the opposite terminus
Physical and Chemical Properties
The physical and chemical properties of Amino-PEG2-t-Boc-hydrazide are summarized in the following table:
The compound's reactivity is primarily determined by its functional groups. The primary amine is reactive toward carboxylic acids, activated NHS esters, and carbonyl compounds, allowing for diverse chemical modifications . The t-Boc protected hydrazide remains relatively inert until deprotection under acidic conditions, providing a latent reactive site that can be unveiled when needed .
Functional Group Chemistry
Amino Group Reactivity
The primary amine terminus of Amino-PEG2-t-Boc-hydrazide is highly reactive and serves as a key point for conjugation reactions. This functional group readily reacts with:
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Carboxylic acids to form stable amide bonds
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Activated NHS esters to form amide linkages
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Carbonyl compounds (aldehydes and ketones) to form imines or reductive amination products
These reactions allow the compound to be attached to a wide range of molecules, including proteins, peptides, and small molecule drugs, making it valuable in bioconjugation applications.
t-Boc Protected Hydrazide
The t-Boc protected hydrazide group represents a latent functionality that can be revealed under controlled conditions. The t-Boc (tert-butyloxycarbonyl) group serves as a protecting group that prevents the hydrazide from participating in unwanted reactions. When exposed to acidic conditions, the t-Boc group is cleaved, revealing the free hydrazide .
Once deprotected, the hydrazide group can react with:
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Aldehydes to form hydrazone bonds
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Ketones to form similar hydrazone derivatives
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Other carbonyl-containing compounds
The hydrazone bonds formed by these reactions are particularly valuable because they are stable under physiological conditions but can be cleaved under acidic environments, such as those found in lysosomes or tumor microenvironments . This property enables the design of drug delivery systems that release their payloads specifically in target tissues.
Applications in Pharmaceutical Research
Bioconjugation and Linker Technologies
Amino-PEG2-t-Boc-hydrazide serves as a versatile linker molecule in bioconjugation reactions. The PEG spacer improves solubility and reduces aggregation of bioconjugates, while the functional groups allow for attachment to various biomolecules . This dual functionality makes it particularly useful for:
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Connecting therapeutic molecules to targeting moieties
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Developing antibody-drug conjugates
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Creating multi-functional bioconjugates for theranostic applications
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Enhancing the pharmacokinetic properties of biologics
Drug Delivery Systems
In pharmaceutical applications, PEGylation (the attachment of PEG chains to drug molecules) has become a standard approach to improve drug properties. Amino-PEG2-t-Boc-hydrazide contributes to this field by offering:
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Enhanced water solubility for poorly soluble drugs
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Improved bioavailability through decreased renal clearance
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Reduced immunogenicity of therapeutic proteins
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Controlled release mechanisms through hydrazone bond formation
The PEG component acts as a protective shield against external interactions with proteins and other biomolecules, which can extend circulation time and improve the pharmacokinetic profile of conjugated drugs .
Targeted Therapeutic Applications
The compound has shown particular utility in developing targeted therapeutics for conditions including:
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Cancer therapies that exploit the acidic microenvironment of tumors
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Treatments for inflammatory conditions
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Peptide-based therapeutics with enhanced stability
The ability to form hydrazone bonds that are selectively cleaved in acidic environments makes Amino-PEG2-t-Boc-hydrazide especially valuable for designing drug delivery systems that release their cargo specifically in tumor tissues or within cellular lysosomes .
Comparative Analysis with Other PEG Derivatives
Comparison with Similar Compounds
Amino-PEG2-t-Boc-hydrazide is part of a family of PEG derivatives that vary in chain length and functional groups. The following table compares it with related compounds:
The choice between these variants depends on the specific application requirements, with shorter chains offering better reactivity and longer chains providing enhanced solubility and flexibility .
Advantages and Limitations
The key advantages of Amino-PEG2-t-Boc-hydrazide include:
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Bifunctional reactivity allowing for versatile conjugation strategies
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Enhanced solubility and biocompatibility from the PEG component
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Controlled release capabilities through acid-labile hydrazone bonds
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PEG compounds generally show low biodegradability, which may be a concern for some applications
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The shorter PEG2 chain offers less solubility enhancement compared to longer PEG derivatives
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Storage considerations are important as these compounds can be hygroscopic and sensitive to moisture
Synthesis and Production Methods
General Synthetic Approaches
The synthesis of Amino-PEG2-t-Boc-hydrazide typically involves multiple steps that maintain the integrity of both functional groups. Common approaches include:
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PEG chain formation or selection of an appropriate pre-formed PEG diamine
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Selective protection of one amine with the t-Boc group
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Conversion of the protected amine to a hydrazide moiety
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Further protection steps to ensure functional group orthogonality
These synthetic methods must be carefully controlled to prevent side reactions and ensure high purity of the final product.
Current Research and Future Perspectives
Recent Research Trends
Current research involving Amino-PEG2-t-Boc-hydrazide and related compounds focuses on:
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Development of stimuli-responsive drug delivery systems that release therapeutic agents in response to specific biological triggers
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Creation of multi-functional bioconjugates that combine targeting, imaging, and therapeutic capabilities
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Exploration of novel conjugation chemistries that exploit the compound's functional groups
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Application in nanomedicine, particularly for the surface modification of nanoparticles to improve their biological interactions
Future Directions
The future of Amino-PEG2-t-Boc-hydrazide in pharmaceutical research appears promising, with several emerging areas of interest:
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Integration into personalized medicine approaches through the development of patient-specific conjugates
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Combination with biodegradable polymers to address the biodegradability limitations of PEG
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Exploration of applications in emerging therapeutic modalities, including cell therapies and gene delivery
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Development of smart drug delivery systems with multiple responsive elements
These directions reflect the ongoing evolution of pharmaceutical research toward more sophisticated, targeted, and personalized therapeutic approaches.
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